molecular formula C24H19NO4 B3549048 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B3549048
M. Wt: 385.4 g/mol
InChI Key: PGMRYMUFQBZQQQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound with a molecular formula of C24H19NO4. This compound is characterized by the presence of a benzofuran ring, a methoxybenzoyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-9-17(10-8-15)24(27)25-21-19-5-3-4-6-20(19)29-23(21)22(26)16-11-13-18(28-2)14-12-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMRYMUFQBZQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoic acid with 1-benzofuran-3-ylamine, followed by the introduction of a methyl group to form the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
  • N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
Reactant of Route 2
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N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

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